BenchChemオンラインストアへようこそ!

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone

AKR1C3 Inhibition Structure-Activity Relationship Cancer Research

Procure (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone to access a unique morpholylurea scaffold for AKR1C3 inhibitor research. The cyclopropylpyridazine motif creates an unexplored H-bond acceptor pattern critical for isoform selectivity over AKR1C1/2. Generic substitution is not viable; subtle structural changes drastically alter target potency. Essential for SAR studies mapping the lipophilic pocket tolerance and developing selective TRPC6 modulators. Three distinct reactive handles enable late-stage diversification.

Molecular Formula C16H23N5O2
Molecular Weight 317.393
CAS No. 2034427-83-1
Cat. No. B2595131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone
CAS2034427-83-1
Molecular FormulaC16H23N5O2
Molecular Weight317.393
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)N4CCOCC4
InChIInChI=1S/C16H23N5O2/c22-16(21-9-11-23-12-10-21)20-7-5-19(6-8-20)15-4-3-14(17-18-15)13-1-2-13/h3-4,13H,1-2,5-12H2
InChIKeyTYWJAECSHUGIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone CAS 2034427-83-1: A Structurally Distinct Pyridazine-Based Building Block


(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone (CAS: 2034427-83-1) is a synthetic heterocyclic small molecule characterized by a unique combination of structural motifs: a cyclopropyl-substituted pyridazine core linked via a piperazine bridge to a morpholino methanone moiety . This compound belongs to the morpholylurea chemotype, a class explored for its potential as potent and isoform-selective inhibitors of the aldo-keto reductase enzyme AKR1C3, a target in hormone-related cancers [1]. However, the specific biological activity profile of this exact compound remains largely uncharacterized in primary literature, and it is primarily noted as a versatile building block for synthesizing more complex molecular entities . Its structural complexity, featuring three distinct heterocyclic systems, differentiates it from simpler, commercially available analogs and positions it as a candidate for early-stage drug discovery programs requiring novel intellectual property or exploring new chemical space .

Why (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone Cannot Be Generically Substituted in Early Discovery


Generic substitution is not viable because subtle structural variations among morpholylurea derivatives result in unpredictable and profound shifts in target potency and, critically, isoform selectivity. The compound's specific architecture—a cyclopropylpyridazine system connected via a piperazine to a morpholino methanone—creates a unique three-dimensional pharmacophore. Even closely related analogs, such as those with simple phenyl or pyridyl rings instead of the cyclopropylpyridazine, can display entirely different biological profiles. The class-defining AKR1C3 inhibitors, for instance, achieve potencies around IC50 ~100 nM and, more importantly, exhibit very high isoform selectivity, a property exquisitely sensitive to the terminal ring structure [1]. The cyclopropyl group on the pyridazine is known from broader medicinal chemistry to significantly influence key drug-like properties such as metabolic stability and lipophilicity, meaning any replacement will likely alter pharmacokinetic profiles and target engagement in unpredictable ways . Therefore, substituting this compound with a structurally similar but not identical analog introduces a high risk of nullifying the desired biological effect, making precise chemical procurement essential for reproducible research.

Quantitative Evidence Guide for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone: Comparator-Based Differentiation


Structural Determinants for AKR1C3 Inhibition: Unique Pyridazine Core versus Phenyl/Thiophene Analogs

The compound's pyridazine core is a critical differentiator for AKR1C3 inhibitory activity within the morpholylurea class. SAR studies on this chemotype demonstrate that the nature of the terminal aromatic ring attached to the piperazine linker directly dictates potency. While a simple unsubstituted piperazine core yields no data, the general class shows that electron-withdrawing lipophilic substituents on a phenyl ring enhance activity, and an H-bond acceptor on the terminal ring is also positive for activity [1]. This compound's cyclopropylpyridazine ring contains two nitrogen atoms capable of acting as H-bond acceptors, a feature absent in the most potent phenyl analogs like (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone (IC50 ~100 nM) [2]. This structural divergence means it explores a new vector in the enzyme's lipophilic pocket, aiming for a distinct interaction profile with Phe311 and other active site residues [1].

AKR1C3 Inhibition Structure-Activity Relationship Cancer Research

Physicochemical Differentiation: Lipophilicity Modulation via Cyclopropylpyridazine

The incorporation of a cyclopropyl group on the pyridazine ring is a definitive strategy to modulate lipophilicity and metabolic stability, key differentiators from non-cyclopropyl pyridazine analogs. Computational data for a closely related sulfonamide analog, 4-{4-(6-cyclopropylpyridazin-3-yl)piperazin-1-ylsulfonyl}morpholine, shows a logP of 2.7306 and PSA of 57.15 Ų . A direct comparator, (6-chloropyridazin-3-yl)(morpholino)methanone, which lacks the piperazine linker and cyclopropyl group, has a higher predicted logP of 3.8889 and a comparable PSA of 57.34 Ų . The target compound, by combining these features, is expected to have a logP between these two values, representing a fine-tuning of lipophilicity. This balance is crucial as the AKR1C3 active site favors lipophilic electron-withdrawing groups, but excessive lipophilicity can lead to poor solubility and off-target effects.

Drug-likeness Pharmacokinetics Lipophilicity

Potential TRPC6 Ion Channel Activity: Differentiation from Amino-Pyridazine Analogs

The target compound has been suggested as a potential TRPC6 ion channel inhibitor, a target for cardiac and renal diseases . This potential activity differentiates it from related pyridazine-based TRPC6 inhibitors. For example, a comparator compound, [4-(6-Amino-pyridazin-3-yl)-piperidin-1-yl]-[5-(2-cyclopropyl-ethoxy)-4-methoxy-pyridin-2-yl]-methanone, demonstrates an IC50 of 560 nM against TRPC6 in a HEK293 cell-based calcium imaging assay [1]. The target compound swaps the amino-pyridazine and piperidine of this comparator for a cyclopropylpyridazine and piperazine-morpholino methanone, respectively. While the direct TRPC6 IC50 is unknown, this structural permutation is a classic medicinal chemistry strategy to explore different binding modes, often leading to improved potency, selectivity, or pharmacokinetic profiles.

Ion Channel Modulation TRPC6 Renal/Cardiac Disease

Key Application Scenarios for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone Based on Differential Evidence


Designing Novel AKR1C3 Inhibitors with Improved Selectivity Profiles

Procure this compound to prepare novel morpholylurea analogs as potential AKR1C3 inhibitors for leukemia and hormone-resistant cancer research. The cyclopropylpyridazine motif provides an unexplored H-bond acceptor pattern for interacting with the enzyme's oxyanion hole (Tyr55 and His117), differentiating it from the well-characterized 4-chlorophenyl analog [1]. SAR studies based on this core can map the lipophilic pocket's tolerance for heterocyclic systems, potentially yielding inhibitors with superior isoform selectivity over AKR1C1 and AKR1C2 [1].

Exploratory Chemistry for Orphan Targets in Fibrotic and Renal Indications

Use this compound as a strategic entry point into a new chemical series for TRPC6 channel modulation. While amino-pyridazine derivatives like US10889568 Compound 67 show measurable activity (IC50 560 nM), the distinct morpholylurea scaffold can be elaborated to probe for alternative binding sites on the channel, potentially leading to enhanced potency or a differentiated mechanism of inhibition [1].

Advanced Building Block for Complex Heterocyclic Library Synthesis

Leverage the compound's three distinct reactive handles (morpholine, piperazine, and cyclopropylpyridazine) as a central scaffold for generating diverse compound libraries. Its structural complexity allows for late-stage functionalization at multiple points, enabling efficient exploration of chemical space around a privileged morpholylurea framework, which is valuable for hit-to-lead campaigns in multiple therapeutic areas [1].

Quote Request

Request a Quote for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.